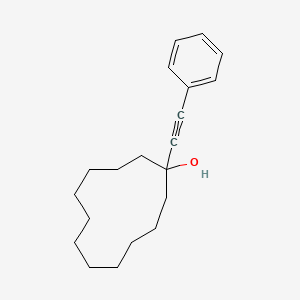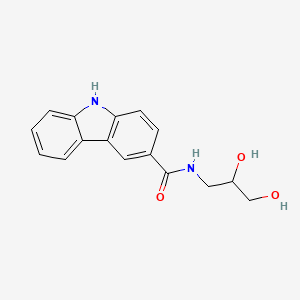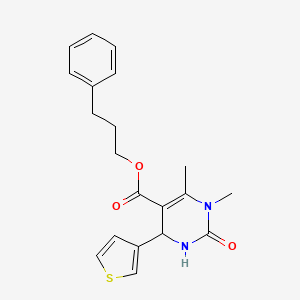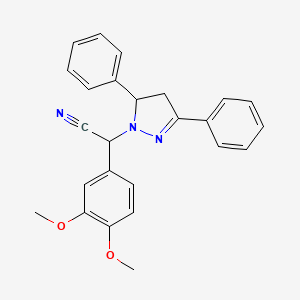
1-(Phenylethynyl)cyclododecanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenylethynyl)cyclododecanol is an organic compound with the molecular formula C20H28O. It consists of a cyclododecanol ring substituted with a phenylethynyl group.
Preparation Methods
The synthesis of 1-(Phenylethynyl)cyclododecanol can be achieved through several synthetic routes. One common method involves the Sonogashira coupling reaction, where phenylacetylene is reacted with cyclododecanone in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically occurs under mild conditions and yields the desired product with high selectivity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
1-(Phenylethynyl)cyclododecanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Phenylethynyl)cyclododecanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Phenylethynyl)cyclododecanol involves its interaction with specific molecular targets and pathways. The phenylethynyl group can participate in π-π interactions with aromatic residues in proteins, influencing their function and activity . Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability .
Comparison with Similar Compounds
1-(Phenylethynyl)cyclododecanol can be compared with other similar compounds, such as:
Cyclododecanol: Lacks the phenylethynyl group, resulting in different chemical reactivity and applications.
Phenylethynylcyclohexanol: A smaller ring structure that may exhibit different physical and chemical properties.
The uniqueness of this compound lies in its combination of a large cyclododecanol ring and a phenylethynyl group, which imparts specific chemical and physical properties that are valuable in various applications.
Properties
Molecular Formula |
C20H28O |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-(2-phenylethynyl)cyclododecan-1-ol |
InChI |
InChI=1S/C20H28O/c21-20(18-15-19-13-9-8-10-14-19)16-11-6-4-2-1-3-5-7-12-17-20/h8-10,13-14,21H,1-7,11-12,16-17H2 |
InChI Key |
UJVZONMPEKXIEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(CCCCC1)(C#CC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-[4-(Dimethylamino)phenyl]-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B11091025.png)
![5-bromo-N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]pyridine-3-carbohydrazide](/img/structure/B11091031.png)
![2-bromo-3,4,5-trimethoxy-N-{2-[(3-methylphenyl)carbamoyl]phenyl}benzamide](/img/structure/B11091039.png)
![N-(4-chlorophenyl)-2-{1-(4-chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11091049.png)


![7,9-dichloro-4-(2-fluorophenyl)-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine](/img/structure/B11091068.png)


![2-({5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B11091094.png)


![15-(3-Nitrophenyl)-14-oxadispiro[4.1.5.3]pentadecane-6,13-dione](/img/structure/B11091115.png)
![(5E)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-1-(2-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11091123.png)
